molecular formula C7H16Cl2N2O4S B10861756 L-Cystathionine (dihydrochloride)

L-Cystathionine (dihydrochloride)

Cat. No.: B10861756
M. Wt: 295.18 g/mol
InChI Key: BDKXLTOHYQEAIO-RSLHMRQOSA-N
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Description

L-Cystathionine (dihydrochloride) is a non-proteinogenic amino acid that plays a crucial role in the transsulfuration pathway, which is involved in the biosynthesis of cysteine from homocysteine. This compound is an intermediate in the metabolic pathway and is produced by the enzyme cystathionine beta-synthase. It is of significant interest in biochemical research due to its involvement in various metabolic processes and its potential implications in health and disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Cystathionine can be synthesized through the thioalkylation of N-tert-butoxycarbonyl-L-cysteine tert-butyl ester with (2S)-2-(tert-butoxycarbonyl)amino-4-iodobutanoic acid tert-butyl ester. This reaction involves the use of protecting groups to ensure high purity and yield. The final product is obtained by single-step deprotection under mild conditions .

Industrial Production Methods: Industrial production of L-Cystathionine typically involves the enzymatic conversion of homocysteine and serine by cystathionine beta-synthase. This method is preferred due to its efficiency and the ability to produce the compound in large quantities with high purity .

Chemical Reactions Analysis

Types of Reactions: L-Cystathionine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

L-Cystathionine (dihydrochloride) has numerous applications in scientific research:

Mechanism of Action

L-Cystathionine exerts its effects primarily through its role in the transsulfuration pathway. It is synthesized from homocysteine and serine by cystathionine beta-synthase and is subsequently cleaved by cystathionine gamma-lyase to produce cysteine and alpha-ketobutyrate. This pathway is crucial for maintaining cellular redox balance and for the synthesis of glutathione, a major antioxidant .

Comparison with Similar Compounds

Uniqueness: L-Cystathionine is unique due to its specific role as an intermediate in the transsulfuration pathway. Unlike L-Cysteine and L-Homocysteine, which are directly involved in protein synthesis and other metabolic processes, L-Cystathionine serves as a crucial link in the conversion of homocysteine to cysteine, thereby playing a pivotal role in sulfur amino acid metabolism .

Properties

Molecular Formula

C7H16Cl2N2O4S

Molecular Weight

295.18 g/mol

IUPAC Name

(2S)-2-amino-4-[(2R)-2-amino-2-carboxyethyl]sulfanylbutanoic acid;dihydrochloride

InChI

InChI=1S/C7H14N2O4S.2ClH/c8-4(6(10)11)1-2-14-3-5(9)7(12)13;;/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13);2*1H/t4-,5-;;/m0../s1

InChI Key

BDKXLTOHYQEAIO-RSLHMRQOSA-N

Isomeric SMILES

C(CSC[C@@H](C(=O)O)N)[C@@H](C(=O)O)N.Cl.Cl

Canonical SMILES

C(CSCC(C(=O)O)N)C(C(=O)O)N.Cl.Cl

Origin of Product

United States

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